

# Application Notes and Protocols: AAT-008 in the CT26WT Colon Cancer Model

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AAT-008   |           |
| Cat. No.:            | B10779028 | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **AAT-008**, a selective prostaglandin E2 (PGE2)-EP4 receptor antagonist, in the widely utilized CT26WT syngeneic mouse model of colon cancer. The data and protocols presented herein are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of EP4 antagonists, both as a monotherapy and in combination with other treatment modalities such as radiotherapy.

### Introduction

The CT26WT murine colon carcinoma is a well-established and immunogenic tumor model used extensively in preclinical immuno-oncology research.[1][2][3] This model is valuable for assessing the efficacy of novel immunomodulatory agents and their combinations.[1][4] Prostaglandin E2 (PGE2) has been shown to foster tumor proliferation and metastasis through its interaction with four receptor subtypes (EP1-4).[5][6] The EP4 receptor, in particular, plays a crucial role in the tumor microenvironment by promoting immunosuppression. **AAT-008** is a potent and selective antagonist of the PGE2-EP4 receptor, and its activity has been investigated in the CT26WT model to understand its potential as a cancer therapeutic.[5][7]

### **Data Presentation**



The following tables summarize the quantitative data from studies evaluating the effect of **AAT-008** on tumor growth and the tumor immune microenvironment in the CT26WT colon cancer model.

Table 1: Effect of AAT-008 on CT26WT Tumor Growth Delay (Monotherapy)

| Treatment Group        | Mean Tumor Doubling<br>Time (days) - Exp 1 | Mean Tumor Doubling<br>Time (days) - Exp 2 |
|------------------------|--------------------------------------------|--------------------------------------------|
| Vehicle                | 5.9                                        | 4.0                                        |
| AAT-008 (3 mg/kg/day)  | Not Tested                                 | 4.4                                        |
| AAT-008 (10 mg/kg/day) | 6.3                                        | 4.6                                        |
| AAT-008 (30 mg/kg/day) | 6.9                                        | 5.5                                        |

Data from a study investigating the effects of **AAT-008** in a murine colon cancer model.[7]

Table 2: Effect of **AAT-008** in Combination with Radiotherapy (RT) on CT26WT Tumor Growth Delay

| Treatment Group                       | Mean Tumor Doubling<br>Time (days) - Exp 1 | Mean Tumor Doubling<br>Time (days) - Exp 2 |
|---------------------------------------|--------------------------------------------|--------------------------------------------|
| Vehicle + RT (9 Gy)                   | 8.8                                        | 6.1                                        |
| AAT-008 (3 mg/kg/day) + RT (9<br>Gy)  | Not Tested                                 | 7.7                                        |
| AAT-008 (10 mg/kg/day) + RT<br>(9 Gy) | 11.0                                       | 16.5                                       |
| AAT-008 (30 mg/kg/day) + RT<br>(9 Gy) | 18.2                                       | 21.1                                       |

Data from a study evaluating the radiosensitizing effects of AAT-008.[7]



Table 3: Immunomodulatory Effects of **AAT-008** in Combination with Radiotherapy (RT) in CT26WT Tumors

| Treatment Group                          | Mean Effector T<br>cell (Teff)<br>Proportion (%) | Mean Regulatory T<br>cell (Treg)<br>Proportion (%) | Mean Teff/Treg<br>Ratio |
|------------------------------------------|--------------------------------------------------|----------------------------------------------------|-------------------------|
| Vehicle + RT (9 Gy)                      | 31                                               | 4.0                                                | 10                      |
| AAT-008 (10<br>mg/kg/day) + RT (9<br>Gy) | 43                                               | Not Reported                                       | Not Reported            |
| AAT-008 (30<br>mg/kg/day) + RT (9<br>Gy) | Not Reported                                     | 1.5                                                | 22                      |

Data from flow cytometry analysis of tumor-infiltrating lymphocytes.[7]

# **Experimental Protocols**CT26WT Cell Culture

This protocol outlines the standard procedure for culturing CT26WT cells.

### Materials:

- CT26.WT cell line (ATCC CRL-2638)
- RPMI-1640 Medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (Pen/Strep)
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)



- 75 cm² tissue culture flasks
- Incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Pen/Strep.
- Thaw a cryopreserved vial of CT26.WT cells rapidly in a 37°C water bath.
- Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge at 125 x g for 5-10 minutes.
- Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
- Transfer the cell suspension to a 75 cm<sup>2</sup> tissue culture flask.
- Incubate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Passage the cells when they reach 80-90% confluency. To do this, wash the cells with PBS, add Trypsin-EDTA to detach the cells, and then neutralize the trypsin with complete growth medium before splitting the cells into new flasks.[8]

## In Vivo CT26WT Tumor Model Establishment and AAT-008 Treatment

This protocol details the establishment of subcutaneous CT26WT tumors in BALB/c mice and subsequent treatment with **AAT-008**.

#### Materials:

- · CT26WT cells
- 7-week-old female BALB/c mice



- · Hank's Balanced Salt Solution (HBSS) or PBS
- Syringes and needles
- AAT-008
- Vehicle for AAT-008
- Calipers

### Procedure:

- Harvest CT26WT cells from culture and wash them with sterile PBS or HBSS.
- Resuspend the cells in sterile PBS or HBSS at a concentration of 5 x 10<sup>6</sup> cells/mL.
- Inject 100  $\mu$ L of the cell suspension (5 x 10<sup>5</sup> cells) subcutaneously into the right hind leg of each mouse.[5]
- Monitor tumor growth by measuring tumor volume with calipers every other day. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- When tumors reach a mean diameter of approximately 10-15 mm, randomize the mice into treatment groups.[5]
- Prepare **AAT-008** in the appropriate vehicle.
- Administer AAT-008 orally once or twice daily at the desired doses (e.g., 3, 10, 30 mg/kg/day).[5][7] Administer vehicle to the control group.
- For combination studies, irradiate tumors with a single dose of 9 Gy on day 3 of treatment.[5]
   [7]
- Continue treatment and tumor monitoring for the duration of the experiment.
- Euthanize mice when tumors reach a predetermined size or show signs of ulceration, according to institutional animal care and use committee guidelines.



# Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

This protocol describes the isolation and analysis of immune cells from CT26WT tumors.

#### Materials:

- Tumor dissociation kit
- 70 µm cell strainers
- Red Blood Cell Lysis Buffer
- FACS buffer (e.g., PBS with 2% FBS)
- Fluorescently conjugated antibodies against mouse CD45, CD8, CD4, FoxP3, and CD69.
- · Flow cytometer

### Procedure:

- Excise tumors from euthanized mice at the end of the treatment period.
- Mechanically and enzymatically dissociate the tumors into single-cell suspensions using a tumor dissociation kit according to the manufacturer's instructions.
- Filter the cell suspension through a 70 μm cell strainer.
- Lyse red blood cells using a lysis buffer.
- Wash the cells with FACS buffer and resuspend them at an appropriate concentration.
- Stain the cells with a cocktail of fluorescently labeled antibodies for surface markers (e.g., CD45, CD8, CD4, CD69).
- For intracellular staining of transcription factors like FoxP3 (to identify regulatory T cells), fix
  and permeabilize the cells according to a standard protocol before adding the anti-FoxP3
  antibody.



- · Acquire the stained cells on a flow cytometer.
- Analyze the data to quantify the populations of different immune cells, such as effector T cells (CD45+CD8+CD69+) and regulatory T cells (CD45+CD4+FoxP3+).[5][7]

## **Visualizations**









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. crownbio.com [crownbio.com]
- 3. oncology.labcorp.com [oncology.labcorp.com]
- 4. CT26.WT Cells [cytion.com]
- 5. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer -PMC [pmc.ncbi.nlm.nih.gov]
- 6. AAT-008 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer -Manabe - Translational Cancer Research [tcr.amegroups.org]
- 8. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: AAT-008 in the CT26WT Colon Cancer Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10779028#ct26wt-colon-cancer-model-with-aat-008-treatment]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com